Cas no 2229112-22-3 (tert-butyl N-4-(3-chloroprop-1-en-2-yl)-2-hydroxyphenylcarbamate)

Tert-butyl N-4-(3-chloroprop-1-en-2-yl)-2-hydroxyphenylcarbamate is a specialized organic compound featuring a carbamate functional group linked to a substituted phenyl ring. Its structure includes a tert-butyl moiety, enhancing steric protection, and a reactive 3-chloroprop-1-en-2-yl group, making it a versatile intermediate in synthetic chemistry. The hydroxyl group on the phenyl ring offers additional reactivity for further derivatization. This compound is particularly valuable in pharmaceutical and agrochemical research, where it serves as a precursor for the synthesis of complex molecules. Its stability and functional group compatibility make it suitable for controlled modifications in multi-step synthetic routes.
tert-butyl N-4-(3-chloroprop-1-en-2-yl)-2-hydroxyphenylcarbamate structure
2229112-22-3 structure
商品名:tert-butyl N-4-(3-chloroprop-1-en-2-yl)-2-hydroxyphenylcarbamate
CAS番号:2229112-22-3
MF:C14H18ClNO3
メガワット:283.750623226166
CID:6286930
PubChem ID:165780727

tert-butyl N-4-(3-chloroprop-1-en-2-yl)-2-hydroxyphenylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-4-(3-chloroprop-1-en-2-yl)-2-hydroxyphenylcarbamate
    • 2229112-22-3
    • EN300-1871445
    • tert-butyl N-[4-(3-chloroprop-1-en-2-yl)-2-hydroxyphenyl]carbamate
    • インチ: 1S/C14H18ClNO3/c1-9(8-15)10-5-6-11(12(17)7-10)16-13(18)19-14(2,3)4/h5-7,17H,1,8H2,2-4H3,(H,16,18)
    • InChIKey: HPDRYJWJDJYHIZ-UHFFFAOYSA-N
    • ほほえんだ: ClCC(=C)C1C=CC(=C(C=1)O)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 283.0975211g/mol
  • どういたいしつりょう: 283.0975211g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 338
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

tert-butyl N-4-(3-chloroprop-1-en-2-yl)-2-hydroxyphenylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1871445-1.0g
tert-butyl N-[4-(3-chloroprop-1-en-2-yl)-2-hydroxyphenyl]carbamate
2229112-22-3
1g
$1414.0 2023-06-01
Enamine
EN300-1871445-0.25g
tert-butyl N-[4-(3-chloroprop-1-en-2-yl)-2-hydroxyphenyl]carbamate
2229112-22-3
0.25g
$1300.0 2023-09-18
Enamine
EN300-1871445-0.5g
tert-butyl N-[4-(3-chloroprop-1-en-2-yl)-2-hydroxyphenyl]carbamate
2229112-22-3
0.5g
$1357.0 2023-09-18
Enamine
EN300-1871445-5g
tert-butyl N-[4-(3-chloroprop-1-en-2-yl)-2-hydroxyphenyl]carbamate
2229112-22-3
5g
$4102.0 2023-09-18
Enamine
EN300-1871445-0.05g
tert-butyl N-[4-(3-chloroprop-1-en-2-yl)-2-hydroxyphenyl]carbamate
2229112-22-3
0.05g
$1188.0 2023-09-18
Enamine
EN300-1871445-2.5g
tert-butyl N-[4-(3-chloroprop-1-en-2-yl)-2-hydroxyphenyl]carbamate
2229112-22-3
2.5g
$2771.0 2023-09-18
Enamine
EN300-1871445-10.0g
tert-butyl N-[4-(3-chloroprop-1-en-2-yl)-2-hydroxyphenyl]carbamate
2229112-22-3
10g
$6082.0 2023-06-01
Enamine
EN300-1871445-10g
tert-butyl N-[4-(3-chloroprop-1-en-2-yl)-2-hydroxyphenyl]carbamate
2229112-22-3
10g
$6082.0 2023-09-18
Enamine
EN300-1871445-0.1g
tert-butyl N-[4-(3-chloroprop-1-en-2-yl)-2-hydroxyphenyl]carbamate
2229112-22-3
0.1g
$1244.0 2023-09-18
Enamine
EN300-1871445-5.0g
tert-butyl N-[4-(3-chloroprop-1-en-2-yl)-2-hydroxyphenyl]carbamate
2229112-22-3
5g
$4102.0 2023-06-01

tert-butyl N-4-(3-chloroprop-1-en-2-yl)-2-hydroxyphenylcarbamate 関連文献

tert-butyl N-4-(3-chloroprop-1-en-2-yl)-2-hydroxyphenylcarbamateに関する追加情報

Professional Introduction to Tert-butyl N-4-(3-chloroprop-1-en-2-yl)-2-hydroxyphenylcarbamate (CAS No. 2229112-22-3)

Tert-butyl N-4-(3-chloroprop-1-en-2-yl)-2-hydroxyphenylcarbamate, a compound with the CAS number 2229112-22-3, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a tert-butyl group and a hydroxyphenyl moiety, contribute to its unique chemical properties and potential biological activities.

The N-4-(3-chloroprop-1-en-2-yl) substituent in the molecular structure of Tert-butyl N-4-(3-chloroprop-1-en-2-yl)-2-hydroxyphenylcarbamate introduces a reactive site that can participate in various chemical transformations. This feature makes the compound a valuable intermediate in synthetic chemistry, enabling the development of more complex molecules with tailored functionalities. The hydroxyl group attached to the phenyl ring further enhances the reactivity of the molecule, allowing for modifications such as etherification or esterification, which are crucial steps in drug synthesis.

In recent years, there has been a growing interest in carbamate-based compounds due to their potential therapeutic applications. Carbamates have been explored for their roles as pharmacophores in the development of drugs targeting various diseases, including neurological disorders and inflammatory conditions. The unique structural motifs present in Tert-butyl N-4-(3-chloroprop-1-en-2-yl)-2-hydroxyphenylcarbamate make it a promising candidate for further investigation in this context.

Recent studies have highlighted the importance of molecular diversity in drug discovery programs. Compounds like Tert-butyl N-4-(3-chloroprop-1-en-2-yl)-2-hydroxyphenylcarbamate contribute to this diversity by offering novel structural scaffolds that can be optimized for specific biological targets. The combination of a hydroxylphenyl group and a chloropropene substituent provides multiple sites for functionalization, enabling researchers to fine-tune the pharmacological properties of the molecule.

The tert-butyl group in the compound's name is another critical feature that influences its chemical behavior. This bulky group can affect both the solubility and metabolic stability of the molecule, making it an important consideration in drug design. By incorporating such groups, chemists can modulate the pharmacokinetic profile of potential drug candidates, enhancing their efficacy and reducing unwanted side effects.

Advances in computational chemistry have also played a significant role in understanding the potential applications of Tert-butyl N-4-(3-chloroprop-1-en-2-yl)-2-hydroxyphenylcarbamate. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These predictions are invaluable for guiding experimental efforts and optimizing drug candidates before they enter clinical trials.

The synthesis of carbamate derivatives remains an active area of research due to their broad spectrum of biological activities. Tert-butyl N-4-(3-chloroprop-1-en-2-yl)-2-hydroxyphenylcarbamate exemplifies this trend by combining multiple functional groups that can be leveraged for therapeutic purposes. The ability to synthesize such complex molecules with high precision is made possible by advances in synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis techniques.

In conclusion, Tert-butyl N-4-(3-chloroprop-1-en-2-yl)-2-hydroxyphenylcarbamate (CAS No. 2229112-22-3) is a compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new applications for carbamate-based compounds, this molecule is likely to play an important role in future therapeutic strategies.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.